molecular formula C17H14N2OS B14223388 Thiophen-3-yl (4-anilinophenyl)methanimidate CAS No. 568579-69-1

Thiophen-3-yl (4-anilinophenyl)methanimidate

Katalognummer: B14223388
CAS-Nummer: 568579-69-1
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: HQANUBZUECCXMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiophen-3-yl (4-anilinophenyl)methanimidate is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Vorbereitungsmethoden

The synthesis of Thiophen-3-yl (4-anilinophenyl)methanimidate typically involves the reaction of thiophene derivatives with aniline derivatives under specific conditions. One common method is the condensation reaction between thiophene-3-carboxaldehyde and 4-anilinobenzaldehyde in the presence of a suitable catalyst. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

Thiophen-3-yl (4-anilinophenyl)methanimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the thiophene ring is substituted by various electrophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .

Wissenschaftliche Forschungsanwendungen

Thiophen-3-yl (4-anilinophenyl)methanimidate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thiophen-3-yl (4-anilinophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Thiophen-3-yl (4-anilinophenyl)methanimidate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

568579-69-1

Molekularformel

C17H14N2OS

Molekulargewicht

294.4 g/mol

IUPAC-Name

thiophen-3-yl N-(4-anilinophenyl)methanimidate

InChI

InChI=1S/C17H14N2OS/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-13-20-17-10-11-21-12-17/h1-13,19H

InChI-Schlüssel

HQANUBZUECCXMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=COC3=CSC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.